molecular formula C9H6O4 B1309657 5,7-Dihydroxycoumarin CAS No. 2732-18-5

5,7-Dihydroxycoumarin

Cat. No.: B1309657
CAS No.: 2732-18-5
M. Wt: 178.14 g/mol
InChI Key: KIQQFVJHWNCGAU-UHFFFAOYSA-N
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Description

5,7-Dihydroxycoumarin, also known as esculetin, is a naturally occurring coumarin derivative. It is found in various plants, including the inflorescences of Macaranga triloba.

Scientific Research Applications

5,7-Dihydroxycoumarin has a wide range of applications in scientific research:

Safety and Hazards

5,7-Dihydroxycoumarin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

To expand the range of 5,7-Dihydroxycoumarin-based inhibitors/activators used for targeting G protein-coupled receptors (GPCRs) in disease treatment, researchers are focusing on the synthesis and examination of synthetic this compound derivatives with the aim to produce potential drugs with enhanced, modified or entirely novel effects .

Biochemical Analysis

Biochemical Properties

5,7-Dihydroxycoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase, which is involved in the production of reactive oxygen species . This inhibition contributes to its antioxidant properties.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, the compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . These cellular effects contribute to its potential therapeutic benefits in conditions such as inflammation and cancer.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of xanthine oxidase by binding to its active site, thereby reducing the production of reactive oxygen species . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with sustained antioxidant and anti-inflammatory effects in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and other membrane proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the cytosol, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to its site of action . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxycoumarin can be achieved through several methods. One common approach involves the condensation of resorcinol with malic acid in the presence of concentrated sulfuric acid. This reaction yields 7-hydroxycoumarin, which can then be further hydroxylated to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the Macaranga triloba plant. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxycoumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which can have different biological activities and applications .

Comparison with Similar Compounds

    6,7-Dihydroxycoumarin (Esculetin): Similar in structure but differs in the position of hydroxyl groups.

    4-Methyl-5,7-dihydroxycoumarin: A methylated derivative with different biological activities.

    7-Hydroxycoumarin: A precursor in the synthesis of 5,7-Dihydroxycoumarin.

Uniqueness: this compound is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and applications. Its dual hydroxyl groups at positions 5 and 7 make it particularly effective in inhibiting certain enzymes and exhibiting strong antioxidant properties .

Properties

IUPAC Name

5,7-dihydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQQFVJHWNCGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC(=CC(=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181765
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-18-5
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2732-18-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108415
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-1-Benzopyran-2-one, 5,7-dihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: The molecular formula of 5,7-dihydroxycoumarin is C9H6O4, and its molecular weight is 178.14 g/mol.

ANone: Yes, various spectroscopic techniques have been used to characterize this compound and its derivatives. These include: * NMR Spectroscopy (1H and 13C): Provides information about the number, type, and environment of hydrogen and carbon atoms in the molecule. [, , ] * Mass Spectrometry: Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ] * Infrared Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [] * Ultraviolet-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which can be helpful in determining conjugation and aromaticity. []

ANone: The chemical equivalence of the hydroxy groups in this compound poses a challenge for selective modification. Several approaches have been developed, including: * Protection-Deprotection Strategies: Utilizing protecting groups like nicotinoyl benzotriazole allows for selective modification of one hydroxyl group while the other is protected. [, ] * Controlled Construction: Utilizing reactions like the Horner–Wadsworth–Emmons reaction allows for the controlled assembly of the this compound framework with desired substituents. []

ANone: Yes, recent research demonstrates the direct C-H functionalization of 5,7-dihydroxycoumarins with electron-deficient triazines under mild, metal-free conditions. This reaction exhibits high chemo- and regioselectivity. []

ANone: The choice of protecting group can significantly influence the reactivity of this compound. For instance, nicotinoylation with nicotinoyl benzotriazole preferentially protects the 7-OH group, enabling selective modification at the 5-OH position. [, , ]

ANone: Ionic liquids, such as TMGT (N,N,N′,N′-tetramethylguanidinium trifluoroacetate), have been successfully employed as green and reusable catalysts in the synthesis of 9,10-dihydropyrano[2,3-h]chromene-2,8-diones. These reactions utilize this compound derivatives, aromatic aldehydes, and Meldrum's acid as starting materials. []

ANone: this compound derivatives have demonstrated various biological activities, including: * Antioxidant activity: Some derivatives exhibit significant antioxidant properties by scavenging free radicals like DPPH. [, ] * Tyrosinase inhibition: Several derivatives have shown inhibitory effects against tyrosinase, an enzyme involved in melanin synthesis, suggesting potential applications in skin-lightening cosmetics. [, ] * Anti-inflammatory activity: Certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins possess anti-inflammatory properties. [] * Antibacterial activity: Some this compound derivatives display potent antibacterial activity against various bacterial strains, including Staphylococcus aureus. [] * Antiproliferative activity: A series of synthesized coumarins, including this compound derivatives, exhibited antiproliferative activity against tumor cell lines like HEK 293 and HCT-116. [] * Anti-HIV activity: Derivatives like dimethylpyranocoumarins act as key intermediates in the synthesis of calanolide A, an HIV reverse transcriptase inhibitor. []

ANone: Yes, this compound and its derivatives have been isolated from various natural sources, including: * Morus alba (Mulberry) [, , , ] * Streblus ilicifolius [] * Eskemukerjea megacarpum [] * Mammea americana (Mammee apple) [, , , ] * Mesua ferrea (Ceylon ironwood) [, ] * Haplophyllum dauricum [, ] * Citrus medica (Citron) [] * Tadehagi triquetrum [] * Ficus carica (Fig) [] * Ampelopsis cantoniensis [] * Spatholobi Caulis []

ANone: The type and position of substituents on the coumarin core significantly influence the biological activity of this compound derivatives. * Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for activity. For example, 5,7-dihydroxycoumarins are generally more potent tyrosinase inhibitors than their monohydroxylated counterparts. [] * Aryl/Alkyl Substituents: Introduction of aryl or alkyl groups at different positions can modulate activity. For instance, 6-acyl-4-aryl/alkyl derivatives exhibit potent anti-inflammatory activity. [] * Prenylation: Prenylation, the attachment of isoprenoid units, has been shown to influence biological activity. []

ANone: While specific QSAR models for this compound were not identified in the provided research, studies focusing on the relationship between the structure of coumarin derivatives and their inhibitory activity against specific targets like xanthine oxidase and HCV NS5B polymerase have been conducted. These studies provide insights into the structural features contributing to enhanced potency and selectivity. [, ]

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